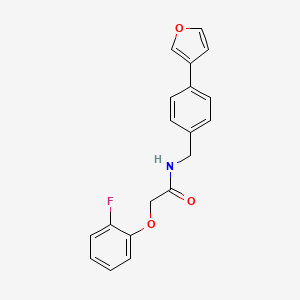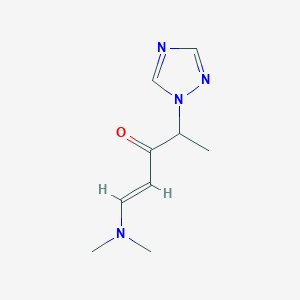
(E)-1-(dimethylamino)-4-(1,2,4-triazol-1-yl)pent-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(Dimethylamino)-4-(1,2,4-triazol-1-yl)pent-1-en-3-one, also known as DMAT or 1,2,4-triazole-3-one, is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a colorless, crystalline solid with a melting point of 88-90 °C. DMAT is a versatile molecule that has been used in a variety of research applications, including drug synthesis, biocatalysis, and protein engineering. It has also been used as a building block for the synthesis of a number of other compounds.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazoles, including 1,2,4-triazole derivatives, are vital for creating new drugs with varied biological activities. Their structural versatility allows for numerous modifications, yielding compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Significant research has been directed toward synthesizing novel triazoles that can address emerging health threats, including drug-resistant bacteria and neglected diseases. Efforts to develop more efficient and environmentally friendly synthesis methods for these compounds are ongoing, reflecting the urgent need for new therapeutic agents against a backdrop of evolving medical challenges (Ferreira et al., 2013).
Antibacterial Activity of Triazole Hybrids
Research has highlighted the antibacterial potential of 1,2,4-triazole-containing hybrids, particularly against Staphylococcus aureus, including drug-resistant strains such as MRSA. These hybrids exhibit mechanisms of action that include inhibition of DNA gyrase, topoisomerase IV, and efflux pumps, positioning them as promising candidates for addressing antibiotic resistance. The exploration of 1,2,4-triazole derivatives in antibacterial therapy continues to be a critical area of study, with a focus on developing compounds with broad-spectrum activity against clinically significant pathogens (Li & Zhang, 2021).
Synthesis and Application in Material Science
The synthesis of 1,2,4-triazoles, including their disubstituted variants, plays a crucial role in various scientific fields beyond pharmacology, such as material science and chemistry. The development of new synthetic routes for these compounds is vital for advancing research in bioconjugation, pharmaceutical chemistry, and the creation of novel materials with specific functional properties. This area of research underscores the triazoles' versatility and the continuous need for innovative approaches to their synthesis (Kaushik et al., 2019).
Biological Features and Pharmacological Significance
1,2,4-Triazole derivatives have been extensively studied for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research highlights the potential of 1,2,4-triazoles in developing new therapeutic agents. The ongoing investigation into the chemical modeling of these compounds indicates a rich avenue for discovering biologically active substances that could lead to novel treatments for various diseases (Ohloblina, 2022).
properties
IUPAC Name |
(E)-1-(dimethylamino)-4-(1,2,4-triazol-1-yl)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-8(13-7-10-6-11-13)9(14)4-5-12(2)3/h4-8H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSVQUKTRFGOK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(dimethylamino)-4-(1,2,4-triazol-1-yl)pent-1-en-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520056.png)
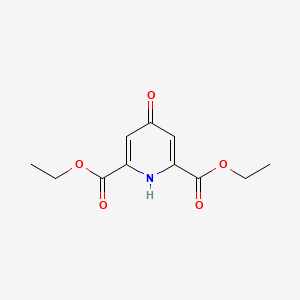
![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

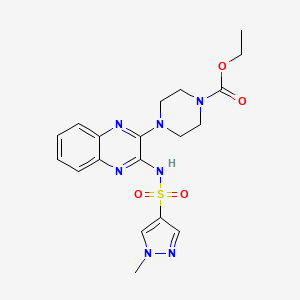
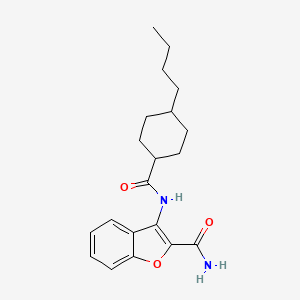
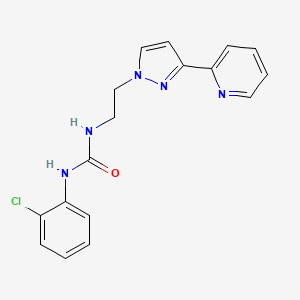
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)
